Comprehensive Safety Data Sheet (SDS) and Toxicity Profile of 2-(4-Methylpyrimidin-2-yl)propan-2-amine Dihydrochloride: A Technical Guide for Drug Development
Comprehensive Safety Data Sheet (SDS) and Toxicity Profile of 2-(4-Methylpyrimidin-2-yl)propan-2-amine Dihydrochloride: A Technical Guide for Drug Development
As drug discovery pipelines increasingly rely on sterically hindered amines and pyrimidine derivatives to develop highly selective kinase inhibitors and CNS-active pharmacophores, understanding the precise hazard profiles of these building blocks is paramount. 2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride (CAS: 2241129-81-5) is a highly valuable synthetic intermediate[1]. However, its distinct structural motifs—a lipophilic pyrimidine ring coupled with a reactive primary amine—dictate specific toxicological behaviors and handling requirements.
This whitepaper synthesizes the physicochemical properties, mechanistic toxicity profile, and self-validating safety workflows required for the rigorous handling of this compound in a laboratory setting.
Physicochemical Profiling & Identity
Before integrating any novel intermediate into a synthetic or biological workflow, its baseline physicochemical properties must be established. The dihydrochloride salt formulation significantly enhances the aqueous solubility of the compound, which directly impacts both its bioavailability and its exposure risks[2].
| Property | Data / Value |
| Chemical Name | 2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride |
| CAS Number | 2241129-81-5[1] |
| EC Number | 960-213-8[3] |
| Molecular Formula | C8H15Cl2N3 (C8H13N3 · 2HCl)[4] |
| Molecular Weight | 224.13 g/mol |
| Physical State | Solid (Crystalline Powder) |
Hazard Identification & Mechanistic Toxicity Profile
According to standard chemical classification and labeling (CLP/GHS) notifications, this compound presents multiple distinct hazards[3]. As an application scientist, it is crucial to understand why these hazards occur at a molecular level to better design mitigation strategies.
Acute Toxicity: Category 4 (H302 + H312 + H332)
The compound is classified as harmful if swallowed, in contact with skin, or inhaled[3].
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Mechanistic Causality: Low-molecular-weight nitrogenous bases (MW: 224.13 g/mol ) exhibit rapid systemic absorption. The dihydrochloride salt dissolves readily in the mucosal fluids of the respiratory and gastrointestinal tracts. Once absorbed, the compound can interfere with cellular respiration and induce acute metabolic stress, necessitating strict dose-control during exposure.
Localized Irritation: Skin Irrit. 2 (H315) & Eye Irrit. 2A (H319)
Exposure results in moderate skin irritation and severe eye irritation[3].
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Mechanistic Causality: Although stabilized as a dihydrochloride salt, the primary amine moiety can partially dissociate upon contact with physiological moisture (e.g., sweat, tears) at pH 7.4. This dissociation acts as a localized nucleophile/base, causing the saponification of epidermal lipid bilayers and the denaturation of surface proteins. This structural disruption triggers an immediate localized inflammatory cascade.
Specific Target Organ Toxicity (STOT SE 3): H336
Single exposure may cause drowsiness or dizziness[3].
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Mechanistic Causality: The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known for its ability to cross the blood-brain barrier (BBB) due to its inherent lipophilicity. If systemic absorption occurs (via inhalation of dust or accidental ingestion), the compound can enter the central nervous system. There, it likely exhibits off-target binding to neuroreceptors (such as GABAergic or histaminergic receptors), depressing CNS activity and manifesting as clinical drowsiness.
Mechanistic pathways linking the compound's structure to its GHS hazard classifications.
Self-Validating Experimental Protocol: In Vitro Toxicity Screening
To safely utilize this compound in downstream biological assays, researchers must first establish its therapeutic window and baseline cytotoxicity. The following protocol outlines a self-validating in vitro cytotoxicity assay using HepG2 (human liver carcinoma) cells.
Why HepG2? Hepatocytes are the primary site of xenobiotic metabolism. Assessing toxicity in HepG2 cells provides a reliable baseline for first-pass metabolic effects and intrinsic hepatotoxicity, which is critical for amine-containing small molecules.
Step-by-Step Methodology
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Compound Solubilization & Stock Preparation:
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Action: Inside a Class II biological safety cabinet, weigh exactly 2.24 mg of the compound. Dissolve in 1 mL of sterile, molecular-grade water to create a 10 mM stock solution.
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Causality: The dihydrochloride salt ensures excellent aqueous solubility, avoiding the need for high concentrations of DMSO. If must be used for downstream compatibility, ensure the final assay concentration never exceeds 0.1% to prevent solvent-induced background cytotoxicity.
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Cell Seeding:
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Action: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24 hours at 37°C with 5% CO₂.
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Compound Treatment (Self-Validating Controls):
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Action: Perform a 10-point half-log serial dilution of the stock solution. Treat the cells with concentrations ranging from 1 nM to 100 μM.
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Validation: You must include a vehicle control (media + equivalent solvent) to establish the 100% viability baseline, and a positive control (e.g., 10 μM Doxorubicin or 0.1% Triton X-100) to prove the assay can successfully detect cell death.
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Viability Assessment (Resazurin Assay):
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Action: After 48 hours of exposure, add 10 μL of Resazurin reagent (0.15 mg/mL) to each well. Incubate for 4 hours.
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Causality: Viable, metabolically active cells will reduce the non-fluorescent resazurin dye into highly fluorescent resorufin via mitochondrial reductases. This provides a direct, quantifiable, and non-destructive measure of metabolic activity.
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Data Acquisition:
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Action: Read fluorescence at Ex 560 nm / Em 590 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.
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End-to-end workflow for the safe handling and in vitro validation of the compound.
Engineering Controls and Emergency Response
Given the H302, H312, and H332 designations[3], rigorous engineering controls are non-negotiable.
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Primary Containment: All weighing, solubilization, and transfer of the dry powder must be conducted within a certified chemical fume hood or a ventilated balance enclosure. The powder form poses a significant inhalation risk.
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Personal Protective Equipment (PPE):
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Gloves: Nitrile gloves are required. Double gloving is recommended when handling the concentrated 10 mM stock.
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Eye Protection: Tight-fitting safety goggles must be worn to prevent H319-related severe eye irritation[3].
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Respiratory: If handling bulk powder outside of a containment hood is unavoidable, a P3 or N95 particulate respirator is mandatory to prevent inhalation of the dihydrochloride dust.
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Spill Mitigation & Neutralization: In the event of a dry spill, do not sweep the powder, as this will aerosolize the chemical. Instead, cover the spill with a damp, inert absorbent cloth. If the compound has been dissolved and spilled, neutralize the area with a mild acidic solution (e.g., 1% acetic acid) to protonate any free base that may have formed, followed by thorough washing with deionized water.
References
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NextSDS Database. "2-(4-methylpyrimidin-2-yl)propan-2-amine dihydrochloride — Chemical Substance Information." NextSDS. URL:[Link]
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MolAid. "2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride - CAS 2241129-81-5." MolAid Chemical Directory. URL: [Link]
